1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid
Overview
Description
1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid is an organic compound that features a biphenyl group, a sulfonamide group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Cyclohexanecarboxylic Acid Moiety: The final step involves the coupling of the sulfonamide biphenyl derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the biphenyl or cyclohexanecarboxylic acid moieties.
Reduction: Reduced forms of the sulfonamide or carboxylic acid groups.
Substitution: Substituted biphenyl derivatives with new functional groups replacing the sulfonamide.
Scientific Research Applications
1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties or used as a building block for organic electronic materials.
Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules like proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Molecular Interactions: The biphenyl and sulfonamide groups can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanecarboxylic acid: A simpler analog lacking the biphenyl and sulfonamide groups.
1-Methyl-1-cyclohexanecarboxylic acid: Another analog with a different substitution pattern on the cyclohexane ring.
Biphenyl-4-sulfonamide: A related compound with a sulfonamide group directly attached to the biphenyl moiety.
Uniqueness
1-(4’-Methyl-[1,1’-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid is unique due to its combination of a biphenyl group, a sulfonamide group, and a cyclohexanecarboxylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-5-7-16(8-6-15)17-9-11-18(12-10-17)26(24,25)21-20(19(22)23)13-3-2-4-14-20/h5-12,21H,2-4,13-14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHNAAEMJPJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141412 | |
Record name | 1-[[(4′-Methyl[1,1′-biphenyl]-4-yl)sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-28-3 | |
Record name | 1-[[(4′-Methyl[1,1′-biphenyl]-4-yl)sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[(4′-Methyl[1,1′-biphenyl]-4-yl)sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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